molecular formula C23H28N2O6S2 B2648093 ethyl 2-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 922485-71-0

ethyl 2-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2648093
CAS No.: 922485-71-0
M. Wt: 492.61
InChI Key: XYAUDKUIYQEDIL-UHFFFAOYSA-N
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Description

Ethyl 2-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a structurally complex molecule featuring a cyclopenta[b]thiophene core fused with a dihydro ring system. The compound is substituted at the 2-position with a carboxamido group linked to a 4-methoxyphenylsulfonyl-piperidine moiety and at the 3-position with an ethyl ester. Its synthesis likely involves multi-step routes, including sulfonylation, piperidine coupling, and cyclization, as inferred from analogous cyclopenta[b]thiophene derivatives .

Properties

IUPAC Name

ethyl 2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6S2/c1-3-31-23(27)20-18-5-4-6-19(18)32-22(20)24-21(26)15-11-13-25(14-12-15)33(28,29)17-9-7-16(30-2)8-10-17/h7-10,15H,3-6,11-14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAUDKUIYQEDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, also known by its CAS number 922485-71-0, is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H28N2O6S2C_{23}H_{28}N_{2}O_{6}S_{2} with a molecular weight of 492.61 g/mol. Its structure features several key components that may contribute to its biological activity:

  • Cyclopenta[b]thiophene ring : A five-membered heterocyclic ring that provides a rigid and aromatic core.
  • Piperidine ring : A nitrogen-containing six-membered ring commonly found in biologically active compounds.
  • Sulfonyl group : An electron-withdrawing group that can enhance the compound's reactivity.
  • Carboxylic acid ester : This functional group may influence solubility and reactivity.

Molecular Structure

ComponentDescription
Molecular FormulaC23H28N2O6S2C_{23}H_{28}N_{2}O_{6}S_{2}
Molecular Weight492.61 g/mol
Cyclopenta[b]thiophene RingAromatic core with sulfur atom
Piperidine RingNitrogen-containing scaffold
Sulfonyl GroupEnhances reactivity
Carboxylic Acid EsterInfluences solubility and reactivity

Antimicrobial Properties

Research has indicated that compounds containing piperidine and sulfonyl groups exhibit significant antimicrobial activity. In a study focusing on similar structures, compounds were tested against various bacterial strains, showing promising results in inhibiting growth at specific concentrations.

Anti-inflammatory Activity

The compound's structural features may also confer anti-inflammatory properties. A study on related piperidine derivatives indicated that they could inhibit the production of pro-inflammatory cytokines in vitro.

Research Findings on Anti-inflammatory Activity

A recent investigation into piperidine-based compounds revealed that they significantly reduced levels of TNF-alpha and IL-6 in cultured macrophages. These findings suggest that this compound could potentially exhibit similar effects .

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymatic Pathways : The sulfonyl group may interact with enzymes involved in inflammation and microbial resistance.
  • Binding Affinity : The piperidine ring enhances binding affinity to biological targets due to its ability to form hydrogen bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related cyclopenta[b]thiophene derivatives, focusing on substituent effects, physicochemical properties, and reported bioactivities.

Structural Analogues

Compound Name Substituents at Position 2 Key Functional Groups Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors
Target Compound 1-((4-Methoxyphenyl)sulfonyl)piperidine-4-carboxamido Sulfonyl, piperidine, carboxamide, methoxy C₂₃H₂₇N₂O₆S₂ 523.6 ~4.2* 3 donors, 6 acceptors
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Phenylthioureido Thiourea, phenyl C₁₇H₁₇N₂O₂S₂ 369.5 3.8 2 donors, 4 acceptors
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 4-Phenylbenzoylamino Benzoyl, biphenyl C₂₃H₂₁NO₃S 391.5 5.9 1 donor, 4 acceptors

*Estimated via analogy to .

Key Differences and Implications

  • Substituent Bulk and Polarity: The target compound’s sulfonyl-piperidine-carboxamide group introduces significant polarity (3 hydrogen bond donors, 6 acceptors) compared to the hydrophobic biphenyl group in the benzoyl derivative . This may enhance solubility in polar solvents or improve target binding specificity. The phenylthioureido analogue has intermediate lipophilicity (XLogP3 = 3.8) and demonstrated antifungal/antibacterial activity, suggesting that the thiourea moiety contributes to bioactivity.
  • Synthetic Routes: The synthesis of cyclopenta[b]thiophene derivatives often begins with a cyclopentanone precursor, followed by Grignard alkylation or sulfone ester formation . The target compound’s piperidine-sulfonyl group likely requires additional steps, such as sulfonylation of a piperidine intermediate.
  • The sulfonyl-piperidine group in the target compound could mimic enzyme-binding motifs seen in protease inhibitors.

Physicochemical and Computational Data

Property Target Compound Phenylthioureido Benzoyl Derivative
Molecular Weight 523.6 369.5 391.5
XLogP3 ~4.2 3.8 5.9
Topological Polar SA ~140 Ų 83.6 Ų 83.6 Ų
Rotatable Bonds 8 5 6

*SA: Surface Area. Data estimated from analogous structures .

Q & A

Q. Table 1: Solvent and Catalyst Impact on Yield

SolventCatalystTemperature (°C)Yield (%)Reference
DMFTriethylamine6082
DCMPyridine2568
THFDMAP4075

What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Q. Advanced

  • Multi-Technique Validation : Cross-check NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., B3LYP/6-31G* basis sets) to identify discrepancies in sulfonamide or ester groups .
  • Crystallographic Refinement : Compare X-ray structures with computational models to confirm bond angles and torsional strain in the cyclopenta[b]thiophene core .
  • Dynamic NMR : Resolve ambiguities in piperidine ring puckering by variable-temperature NMR (e.g., chair vs. boat conformations) .

What safety precautions are necessary when handling this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to minimize inhalation of fine particles (H335) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated halogenated waste containers .

How does the conformational flexibility of the piperidine ring influence the compound’s biological activity?

Q. Advanced

  • Structure-Activity Relationship (SAR) : The piperidine ring’s chair conformation enhances binding to enzymatic targets (e.g., kinases) by aligning the sulfonamide group for hydrogen bonding. Boat conformations reduce activity by ~40% in analogous compounds .
  • Dynamic Simulations : Molecular dynamics (MD) studies show that 4-methoxyphenylsulfonyl groups stabilize the chair conformation via steric hindrance, increasing target affinity .

What methodologies are recommended for evaluating this compound’s pharmacokinetic properties in preclinical studies?

Q. Advanced

  • In Vitro Assays : Microsomal stability tests (human liver microsomes) to assess metabolic half-life .
  • Plasma Protein Binding : Equilibrium dialysis to measure free fraction (%) .
  • Permeability : Caco-2 cell monolayers for predicting intestinal absorption (Papp_{app} > 1 × 106^{-6} cm/s indicates high bioavailability) .

How can researchers address low solubility in aqueous buffers during biological assays?

Q. Advanced

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<5% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm) to enhance aqueous dispersion and cellular uptake .
  • pH Adjustment : Solubilize the carboxylate form at pH 7.4 using phosphate buffers .

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